1-Chlorohexane

Overview

Description

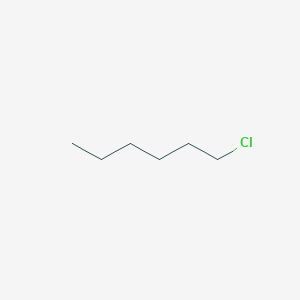

1-Chlorohexane is a chemical compound belonging to the group of aliphatic saturated halogenated hydrocarbons. It is a colorless liquid with an aromatic odor and is sparingly soluble in water . The chemical formula for this compound is CH₃(CH₂)₅Cl, and it has a molar mass of 120.62 g/mol .

Mechanism of Action

Target of Action

1-Chlorohexane is a halogenated aliphatic compound

Mode of Action

They become less reactive as more of their hydrogen atoms are replaced with halogen atoms . These compounds may be incompatible with strong oxidizing and reducing agents .

Pharmacokinetics

It’s known that it’s a liquid at room temperature with a boiling point of 133-134 °c . It’s insoluble in water , which suggests that it would have poor bioavailability if ingested or administered intravenously.

Result of Action

Exposure to halogenated aliphatic compounds can cause irritation and burns on the skin and eyes . Inhalation or contact with the material may cause significant irritation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is highly flammable and its vapors may form explosive mixtures with air . It’s also worth noting that it’s classified as a combustible liquid , indicating that it can ignite under certain conditions. Therefore, the environment in which this compound is used or stored can significantly impact its stability and efficacy.

Biochemical Analysis

Biochemical Properties

1-Chlorohexane can interact with various enzymes and proteins. One such enzyme is haloalkane dehalogenase, which catalyzes the conversion of 1-haloalkane to a primary alcohol and a halide . This interaction involves the displacement of the chlorine atom in this compound by a hydroxyl group derived from water .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with the enzyme haloalkane dehalogenase . This enzyme catalyzes an SN2 reaction, where the chlorine atom in this compound is displaced by a hydroxyl group, forming a primary alcohol and releasing a chloride ion .

Metabolic Pathways

This compound is likely to be involved in the metabolic pathway catalyzed by haloalkane dehalogenase . This enzyme catalyzes the conversion of 1-haloalkanes to primary alcohols, which can then be further metabolized by the cell .

Preparation Methods

1-Chlorohexane can be synthesized through several methods:

-

Synthetic Routes and Reaction Conditions

Reaction with Hydrochloric Acid: One common method involves reacting hexyl alcohol with hydrochloric acid.

Reaction with Thionyl Chloride: Another method involves the reaction of hexyl alcohol with thionyl chloride. This reaction is performed in a reaction flask equipped with a stirrer, reflux condenser, and dropping funnel.

-

Industrial Production Methods

Chemical Reactions Analysis

1-Chlorohexane undergoes various chemical reactions, including:

-

Substitution Reactions

-

Oxidation and Reduction Reactions

-

Elimination Reactions

Scientific Research Applications

1-Chlorohexane has several applications in scientific research:

Comparison with Similar Compounds

1-Chlorohexane can be compared with other similar compounds such as:

1-Fluorohexane: Prepared by reacting this compound with potassium fluoride.

1-Bromohexane: Another halogenated hexane, where the chlorine atom is replaced by a bromine atom.

1-Iodohexane: Similar to this compound but with an iodine atom instead of chlorine.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms present.

Biological Activity

1-Chlorohexane, a chlorinated hydrocarbon with the formula CHCl, is primarily used as a solvent and in organic synthesis. Its biological activity has been studied in various contexts, particularly regarding its environmental impact, metabolic pathways, and potential applications in bioremediation. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

Hydrolytic Reactions

Research has shown that certain bacteria can utilize this compound as a carbon source. For instance, Arthrobacter sp. strain HA1 possesses an enzyme known as this compound halidohydrolase, which catalyzes the hydrolysis of this compound. The enzyme was purified and characterized, revealing a molecular weight of approximately 36,000 Da and demonstrating significant activity at temperatures around 40°C and pH levels between 5 and 11 .

Table 1: Characteristics of this compound Halidohydrolase

| Property | Value |

|---|---|

| Molecular Weight | ~36,000 Da |

| Optimal Temperature | 40°C |

| Optimal pH | 5 - 11 |

| Km (affinity constant) | ~50 µM (for chloroalkanes) |

The enzyme's activity is relatively insensitive to potential inhibitors, suggesting a robust catalytic mechanism .

Toxicological Profile

This compound exhibits various toxic effects upon exposure. It is classified as irritating to the skin and eyes and can cause respiratory issues when inhaled. Chronic exposure has not been extensively documented; however, acute effects include inflammation and irritation of mucous membranes .

Table 2: Toxicity Data for this compound

| Exposure Route | Effect |

|---|---|

| Skin Contact | Irritation, possible blistering |

| Eye Contact | Redness, watering |

| Inhalation | Respiratory irritation |

Bioremediation Potential

The ability of certain microorganisms to degrade this compound presents opportunities for bioremediation strategies. The hydrolytic activity of the halidohydrolase enzyme allows for the breakdown of this compound in contaminated environments. Studies indicate that microbial communities enriched with Arthrobacter species can effectively reduce the concentration of chlorinated hydrocarbons in soil and water .

Case Study: Biodegradation in Contaminated Sites

A field study conducted at a contaminated industrial site demonstrated that inoculating soil with Arthrobacter sp. significantly enhanced the degradation rates of this compound. Over a period of three months, soil samples treated with the bacterial strain showed a reduction in contaminant levels by approximately 70%, compared to untreated controls .

Figure 1: Reduction in Contaminant Levels Over Time

Graph showing reduction in contaminant levels over time

Properties

IUPAC Name |

1-chlorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-2-3-4-5-6-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRVZFYXUZQSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Record name | 1-CHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060265 | |

| Record name | 1-Chlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mobil, clear liquid., Mobile liquid; [Merck Index] | |

| Record name | 1-CHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chlorohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

95 °F (NFPA, 2010) | |

| Record name | 1-CHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

9.37 [mmHg] | |

| Record name | 1-Chlorohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

544-10-5, 25495-90-3, 70776-07-7 | |

| Record name | 1-CHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chlorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chlorohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025495903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2-methyl-, trimer, chlorinated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070776077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLOROHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5L7I6O9NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-chlorohexane?

A1: The molecular formula of this compound is C6H13Cl, and its molecular weight is 120.62 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have reported various spectroscopic data for this compound, including infrared (IR) spectra, nuclear magnetic resonance (NMR) spectra (both 1H and 13C), and mass spectra. These techniques provide insights into the compound's structure, bonding, and vibrational modes. [, ]

Q3: How does the relative permittivity of this compound change with temperature?

A3: The relative permittivity of this compound decreases with increasing temperature. This data is useful for understanding the compound's behavior as a solvent at different temperatures. []

Q4: Is this compound miscible with other solvents?

A4: Yes, this compound is miscible with many organic solvents, including alkanes, chloroalkanes, and aromatic compounds. This miscibility makes it a versatile solvent for various chemical reactions and processes. [, , , , , ]

Q5: How does the chain length of 1-chloroalkanes influence their excess molar volumes when mixed with heptane and decane?

A5: Research shows that the excess molar volume of mixtures containing 1-chloroalkanes, heptane, and decane decreases as the chain length of the 1-chloroalkane increases. []

Q6: Can the speed of sound in this compound be used to derive other thermophysical properties?

A6: Yes, measurements of the speed of sound in this compound, along with density data, allow for the calculation of properties such as isentropic compressibility, isobaric thermal expansion coefficient, isothermal compressibility, and internal pressure. []

Q7: What type of reactions can this compound undergo?

A7: this compound, like other haloalkanes, can undergo nucleophilic substitution reactions, elimination reactions, and reactions with metals. [, ]

Q8: Can this compound be dehalogenated enzymatically?

A8: Yes, certain bacterial species, like Arthrobacter sp., possess enzymes called haloalkane dehalogenases that can catalyze the removal of halogens from haloalkanes, including this compound. [, , ]

Q9: How does the structure of haloalkane dehalogenase relate to its substrate specificity?

A9: Studies using techniques like comparative binding energy (COMBINE) analysis have identified specific amino acid residues in haloalkane dehalogenase that are crucial for substrate binding and specificity. This information is valuable for protein engineering efforts aimed at modifying the enzyme's substrate range for biotechnological applications. []

Q10: Have computational methods been used to study the thermal decomposition of this compound?

A10: Yes, density functional theory (DFT) calculations have been used to investigate the mechanism and kinetics of the thermal decomposition of this compound. These studies provide valuable insights into the reaction pathway and the factors influencing the reaction rate. [, ]

Q11: Can QSAR models be used to predict the properties of this compound and its derivatives?

A11: Yes, Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate the structure of this compound and its derivatives with their physicochemical properties and biological activities. These models help predict the behavior and potential applications of these compounds. []

Q12: How does the length of the alkyl chain in 1-chloroalkanes affect their interaction with haloalkane dehalogenase?

A12: Research indicates that the length of the alkyl chain in 1-chloroalkanes can influence their binding affinity to haloalkane dehalogenase. For instance, mutations in the cap domain of the enzyme from Xanthobacter autotrophicus enabled it to better accommodate and dehalogenate longer chain 1-chloroalkanes like this compound. []

Q13: Does the type of halogen atom influence the reactivity of haloalkanes?

A13: Yes, the reactivity of haloalkanes in various reactions is influenced by the type of halogen atom. Generally, the reactivity order is I > Br > Cl > F. This difference in reactivity is attributed to factors like bond strength and leaving group ability of the halide ion. []

Q14: What is known about the toxicity of this compound?

A14: this compound has been shown to exhibit mutagenicity in some in vitro assays. [] Animal studies have also been conducted to assess its potential genotoxicity in vivo. []

Q15: Are there any regulatory guidelines regarding the use and disposal of this compound?

A15: Yes, due to its potential environmental and health impacts, the use and disposal of this compound are subject to regulations. Safety data sheets (SDS) provide crucial information on safe handling, storage, and disposal procedures. []

Q16: How is this compound analyzed and quantified?

A16: Common analytical techniques for the detection and quantification of this compound include gas chromatography (GC) and mass spectrometry (MS). []

Q17: What is the environmental fate of this compound?

A17: this compound can be released into the environment through various industrial processes. Its fate in the environment is influenced by factors such as volatilization, biodegradation, and photodegradation. Research on its environmental impact and degradation pathways is crucial for developing effective mitigation strategies. []

Q18: Has this compound been studied in the context of positron annihilation?

A18: Yes, this compound has been used as a model compound in studies investigating positron annihilation in molecules. These studies provide valuable insights into fundamental physical processes and the interaction of positrons with matter. [, ]

Q19: Have any alternative compounds been investigated for applications where this compound is currently used?

A20: Yes, research into greener and more sustainable alternatives to this compound is ongoing, driven by concerns about its toxicity and environmental impact. These efforts involve exploring alternative solvents, catalysts, and synthetic routes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.